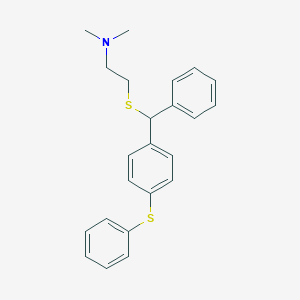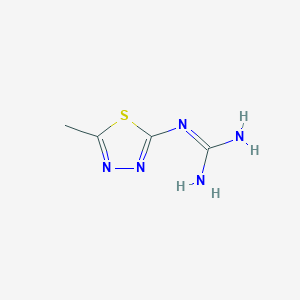
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine, also known as MTDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTDG is a heterocyclic compound that contains a thiadiazole ring and a guanidine group.
科学的研究の応用
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been studied for its potential applications in various fields. In the field of medicine, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has shown promising results as an anti-inflammatory agent. In a study conducted on rats, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was found to significantly reduce inflammation in the paw and ear of the animals. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine can induce cell death in cancer cells.
In the field of agriculture, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been studied for its potential as a herbicide. In a study conducted on rice plants, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was found to effectively control weeds without causing any harm to the rice plants.
作用機序
The exact mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is not yet fully understood. However, studies have suggested that 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine may exert its anti-inflammatory and anti-cancer effects by inhibiting the production of nitric oxide and prostaglandin E2. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine may also induce cell death in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been found to have various biochemical and physiological effects. In a study conducted on rats, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was found to significantly reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was also found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide.
実験室実験の利点と制限
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is also relatively inexpensive compared to other compounds used in research. However, one limitation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is its low solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the study of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine. In the field of medicine, further studies are needed to determine the efficacy of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine as an anti-inflammatory and anti-cancer agent in humans. The potential use of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine in the treatment of other diseases such as Alzheimer's and Parkinson's disease should also be explored.
In the field of agriculture, further studies are needed to determine the effectiveness of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine as a herbicide in other crops. The potential environmental impact of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine should also be studied.
Conclusion:
In conclusion, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and herbicidal properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and agriculture.
合成法
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with cyanogen bromide and then treating the resulting intermediate with guanidine carbonate. The reaction yields 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine as a white crystalline solid with a melting point of 243-245°C.
特性
CAS番号 |
110963-09-2 |
|---|---|
分子式 |
C4H7N5S |
分子量 |
157.2 g/mol |
IUPAC名 |
2-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C4H7N5S/c1-2-8-9-4(10-2)7-3(5)6/h1H3,(H4,5,6,7,9) |
InChIキー |
LDPYBJPSHQJRTG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N=C(N)N |
正規SMILES |
CC1=NN=C(S1)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






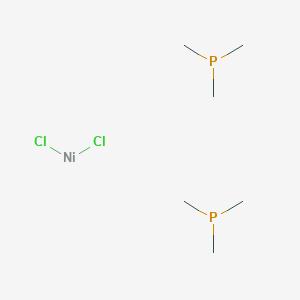
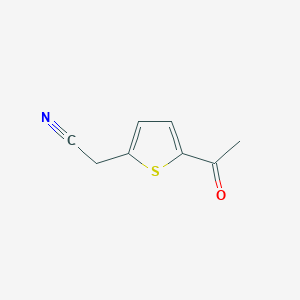

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

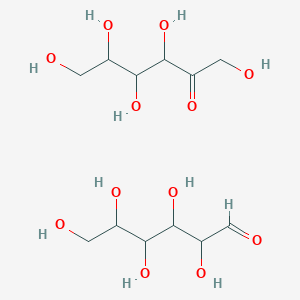
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


